Sodium;naphthalene-1,3,5-trisulfonate
Description
Sodium naphthalene-1,3,5-trisulfonate (CAS: 6654-64-4) is a trisulfonated aromatic compound with the molecular formula C₁₀H₅Na₃O₉S₃ and a molecular weight of 434.31 g/mol . Its structure features three sulfonate (-SO₃⁻) groups at positions 1, 3, and 5 on the naphthalene ring, conferring high water solubility and stability in polar solvents like DMSO . The compound is widely utilized as a building block in organic synthesis, particularly in the preparation of dyes, ligands for metal coordination, and bioactive molecules . Its stability in aqueous environments and synthetic versatility make it a key intermediate in industrial and pharmaceutical research.
Properties
Molecular Formula |
C10H5NaO9S3-2 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
sodium;naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C10H8O9S3.Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);/q;+1/p-3 |
InChI Key |
PHLNOHAVZQJRIW-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of Naphthalene with Sulfur Trioxide (SO3)
- Process:
Naphthalene is reacted with sulfur trioxide in an inert solvent (e.g., chlorinated alkanes such as methylene chloride) at low temperatures ranging from -40°C to +20°C. The SO3 is added in a molar ratio of approximately 2.5 to 10 moles SO3 per mole of naphthalene, preferably around 3.0 to 3.2 mol SO3/mol naphthalene for optimal selectivity. - Post-Reaction Treatment:
The reaction mixture is then heated in anhydrous sulfuric acid or oleum at 60°C to 110°C for several hours (typically 1 hour at 50°C, 1 hour at 70°C, and 7 hours at 90°C) to complete sulfonation and promote formation of the 1,3,5-trisulfonic acid isomer. - Outcome:
This method yields approximately 68% naphthalene-1,3,5-trisulfonic acid based on naphthalene, with minor amounts of isomers such as 1,3,6- and 1,3,7-trisulfonic acids (about 21% and 4-5%, respectively).
Sulfonation of Naphthalene-1,5-disulfonic Acid
- Process:
Naphthalene-1,5-disulfonic acid, either isolated or as a mixture, is further sulfonated with oleum or sulfur trioxide under controlled temperature (60°C to 110°C) in anhydrous sulfuric acid. The inert solvent used in the initial sulfonation step is removed prior to or during this stage. - Advantages:
This approach can provide a purer product with reduced formation of undesired isomers, though it requires the additional step of preparing or isolating the 1,5-disulfonic acid intermediate.
Industrial Production Methods
- Process:
Industrial synthesis often involves stirring trisodium 1,3,5-naphthalenetrisulfonate into a mixture of aqueous sodium hydroxide, sodium hydroxide pastilles, and calcium hydroxide. This mixture is heated in a nickel autoclave at approximately 280°C under autogenous pressure for about 15 hours. - Purpose:
This high-temperature alkaline hydrolysis step facilitates conversion to the sodium salt form and ensures high purity and yield suitable for industrial applications.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct sulfonation with SO3 | Naphthalene | SO3 in inert solvent, then H2SO4/oleum | -40°C to 20°C (initial); 50-90°C (heating) | ~68% (1,3,5-isomer) | Minor isomers formed; solvent removal needed |
| Sulfonation of 1,5-disulfonic acid | Naphthalene-1,5-disulfonic acid | Oleum or SO3 in H2SO4 | 60°C to 110°C | Higher purity | Requires isolation of intermediate |
| Industrial alkaline hydrolysis | Trisodium 1,3,5-naphthalenetrisulfonate | NaOH, Ca(OH)2, nickel autoclave | ~280°C, autogenous pressure | High purity | Industrial scale; long reaction time |
Chemical Reaction Analysis
- Sulfonation Mechanism:
Sulfur trioxide acts as a powerful electrophile, attacking the aromatic ring of naphthalene to introduce sulfonic acid groups preferentially at the 1,3,5-positions under controlled conditions. Temperature and SO3 concentration are critical to directing regioselectivity. - Isomer Formation:
The process inevitably produces positional isomers such as naphthalene-1,3,6- and 1,3,7-trisulfonic acids, but optimized reaction conditions minimize these byproducts. - Neutralization:
The free acid is neutralized with sodium hydroxide or sodium carbonate to form the trisodium salt, sodium naphthalene-1,3,5-trisulfonate.
Research Findings and Industrial Relevance
- The sulfonation process described has been patented and extensively studied, confirming the optimal temperature profiles and reagent ratios for maximizing the 1,3,5-isomer yield.
- Sodium naphthalene-1,3,5-trisulfonate serves as a key intermediate in dye synthesis, metal complex stabilization, and biochemical applications due to its high solubility and reactivity.
- The compound's preparation methods are designed to balance efficiency, purity, and scalability, with industrial processes emphasizing robust, high-temperature alkaline hydrolysis steps for final salt formation.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted naphthalene compounds .
Scientific Research Applications
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for diazonium compounds.
Biology: Employed in biochemical assays and as a fluorescent probe in molecular biology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations
Mechanism of Action
The mechanism by which naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) exerts its effects involves its ability to interact with various molecular targets and pathways. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions. In biological systems, it can interact with proteins and nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
Structural Analogs: Sulfonated Naphthalene Derivatives
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Sulfonate Group Count : Sodium naphthalene-1,3,5-trisulfonate has three sulfonate groups, enhancing solubility compared to disulfonates like dipotassium 7-hydroxynaphthalene-1,3-disulphonate .
- Functional Group Diversity: Derivatives with nitro (-NO₂) or amino (-NH₂) groups (e.g., compound 19) exhibit modified reactivity, enabling applications in hydrogenation or coupling reactions .
- Molecular Complexity : Suramin, a hexasodium salt with multiple trisulfonate groups and benzamide linkages, demonstrates higher molecular weight (1428.98 g/mol) and biological activity but reduced solubility compared to simpler analogs .
Hazard Profiles
Q & A
Q. What are the standard synthetic routes for sodium naphthalene-1,3,5-trisulfonate, and how can purity be ensured?
Synthesis typically involves sulfonation of naphthalene using concentrated sulfuric acid under controlled temperature (e.g., 150–180°C), followed by neutralization with sodium hydroxide. Key steps include monitoring reaction intermediates via thin-layer chromatography (TLC) and ensuring stoichiometric sulfonation at the 1,3,5-positions. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm and ion-exchange chromatography to remove unreacted sulfonic acids .
Q. What analytical techniques are critical for characterizing sodium naphthalene-1,3,5-trisulfonate?
- Structural confirmation : X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve sulfonate group positions.
- Purity assessment : Ion chromatography for sulfate byproduct quantification and inductively coupled plasma mass spectrometry (ICP-MS) for sodium content.
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (~300°C) .
Q. How does solubility in aqueous and organic solvents impact experimental design?
Sodium naphthalene-1,3,5-trisulfonate is highly water-soluble (>500 g/L at 25°C) due to its polar sulfonate groups but insoluble in non-polar solvents. For organic-phase reactions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) or micellar systems are required. Solubility data should be cross-validated using nephelometry under varying pH and ionic strength .
Q. What are the baseline toxicity profiles of this compound in model organisms?
Acute toxicity studies in rodents indicate an LD₅₀ > 2000 mg/kg (oral), suggesting low mammalian toxicity. However, aquatic toxicity assays (e.g., Daphnia magna EC₅₀) show sensitivity at 10–50 mg/L, necessitating proper waste neutralization. Always consult Toxicological Profiles for Naphthalene Derivatives and prioritize OECD Test Guidelines 203/211 for standardized assays .
Advanced Research Questions
Q. How can contradictory data on its enzyme inhibition mechanisms be resolved?
Sodium naphthalene-1,3,5-trisulfonate derivatives (e.g., suramin) inhibit ectonucleotidases and nucleotide transporters via competitive binding. Discrepancies in IC₅₀ values across studies may arise from assay conditions (pH, ATP concentration). Use surface plasmon resonance (SPR) to measure binding kinetics and molecular docking simulations (AutoDock Vina) to validate interactions with enzyme active sites .
Q. What methodologies address its environmental persistence and degradation pathways?
- Photodegradation : Simulate UV exposure (λ = 254 nm) in aqueous solutions and track intermediates via LC-MS/MS.
- Biodegradation : Use activated sludge models (OECD 301F) with metagenomic analysis to identify microbial consortia.
- Adsorption studies : Conduct batch experiments with kaolinite/hematite to assess soil mobility using Freundlich isotherms .
Q. How can computational models predict its interaction with biomacromolecules?
Density functional theory (DFT) calculations (B3LYP/6-311+G**) optimize geometry and charge distribution. Molecular dynamics (MD) simulations (AMBER force field) model interactions with DNA G-quadruplexes or albumin. Validate predictions with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What advanced techniques resolve structural ambiguities in derivatives like suramin hexasodium?
- Crystallography : Synchrotron X-ray diffraction to resolve the naphthalene trisulfonate core and confirm substituent positions.
- High-resolution mass spectrometry (HRMS) : ESI-TOF for exact mass verification (e.g., [M-6Na+6H]⁶⁻ ion).
- 2D-NMR : HSQC and HMBC to assign aromatic protons and sulfonate group coupling .
Q. How do structural modifications alter its efficacy in antiviral or antiparasitic applications?
Systematically replace sulfonate groups with methylphosphonate or carboxylate moieties and test against Trypanosoma brucei (suramin-sensitive strains). Use fluorescence polarization assays to measure binding affinity to viral glycoproteins (e.g., HIV-1 gp120) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process analytical technology (PAT) : Implement in-line FTIR to monitor sulfonation progress.
- Design of experiments (DoE) : Optimize temperature, sulfonation time, and stirring rate using response surface methodology (RSM).
- Quality control : Enforce ISO 9001 protocols for raw material sourcing and post-synthesis dialysis .
Methodological Notes
- Toxicology : Cross-reference ATSDR’s Toxicological Profile for Naphthalene Derivatives and TOXCENTER databases for hazard classification .
- Analytical Standards : Use USP-grade reagents (e.g., sodium phosphate buffers) for assay reproducibility .
- Data Contradictions : Apply Hill’s criteria for causality in epidemiological studies and meta-analyses to resolve conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
